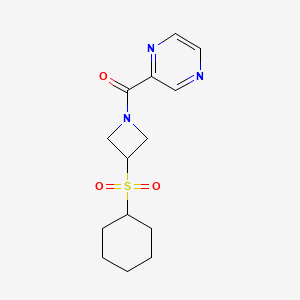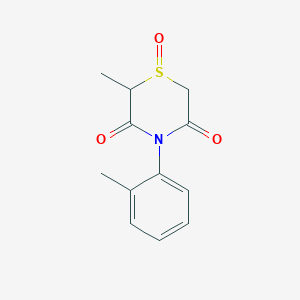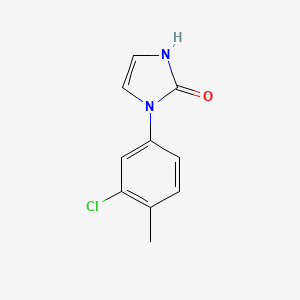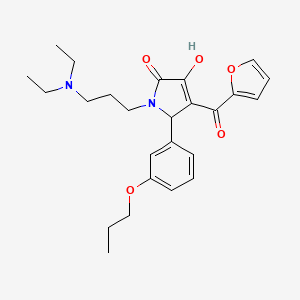![molecular formula C18H26N4O3 B2804848 1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-46-3](/img/structure/B2804848.png)
1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as CPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPT belongs to the class of purine derivatives and has shown promising results in the treatment of cancer, neurological disorders, and cardiovascular diseases.
Scientific Research Applications
Antidepressant Agents : A study focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the compound . These derivatives demonstrated potential as antidepressant agents due to their affinity for serotonin receptors and phosphodiesterase inhibitors. One particular compound showed promise as a potential antidepressant in animal models (Zagórska et al., 2016).
Anticancer, Anti-HIV, and Antimicrobial Activities : Research involving triazolo[4,3-e]purine derivatives, which are structurally similar to the compound of interest, revealed that certain compounds exhibited significant activity against various cancer cell lines, moderate anti-HIV-1 activity, and noteworthy antimicrobial properties (Ashour et al., 2012).
Anti-Proliferative Agents : A study synthesized novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which demonstrated significant in vitro anti-proliferative activity against human cancer cell lines. This suggests their potential as potent anti-cancer agents (Sucharitha et al., 2021).
Synthesis and Chemical Properties : Another study explored the methylation and reduction of purines, providing insights into the chemical behavior and potential modifications of similar compounds (Armarego & Reece, 1976).
Pharmacological Evaluation : Compounds derived from imidazo[2,1-f]purine-2,4-dione, which is structurally related to the target compound, were synthesized and evaluated for their pharmacological properties. Some derivatives showed potential as anxiolytic and antidepressant agents in animal models (Zagórska et al., 2009).
properties
IUPAC Name |
4,7,8-trimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-5-6-7-8-9-10-11-21-16(23)14-15(20(4)18(21)24)19-17-22(14)12(2)13(3)25-17/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGCOFGFFDANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)
![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
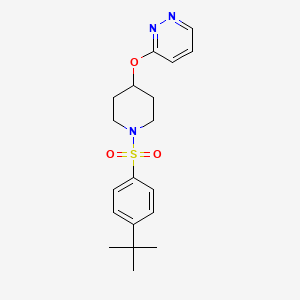
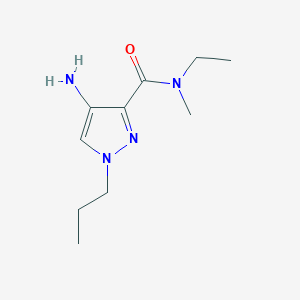
![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)
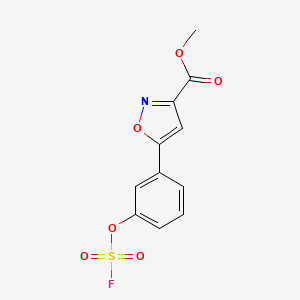
![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)
